3-Bromo-1-isobutyl-5-nitro-1H-indazole: A Comprehensive Technical Guide to Synthesis, Properties, and Drug Discovery Applications
3-Bromo-1-isobutyl-5-nitro-1H-indazole: A Comprehensive Technical Guide to Synthesis, Properties, and Drug Discovery Applications
Executive Summary
In modern medicinal chemistry, the 1H-indazole ring system is recognized as a highly privileged scaffold, frequently serving as a bioisostere for indole and benzimidazole in the design of targeted therapeutics. Among its highly functionalized derivatives, 3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6) stands out as a critical advanced intermediate.
As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular cassette designed for rational drug discovery. The strategic placement of its three functional groups—the C3-bromide, the N1-isobutyl chain, and the C5-nitro group—enables precise, orthogonal functionalization. This guide dissects the physicochemical properties, self-validating synthetic protocols, and the application of this scaffold in developing high-affinity kinase inhibitors, particularly targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.
Structural Rationale & Physicochemical Profiling
The architectural design of 3-Bromo-1-isobutyl-5-nitro-1H-indazole is driven by the need for specific vector geometries in kinase active sites.
-
1-Isobutyl Group: Serves as a lipophilic anchor. In the context of kinase inhibition, this branched aliphatic chain is highly effective at occupying deep hydrophobic pockets (e.g., the DFG-out conformation pocket), significantly increasing binding affinity and residence time.
-
3-Bromo Substituent: Acts as a versatile synthetic handle. The C3-position is primed for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of aryl or heteroaryl motifs that interact with the kinase hinge region.
-
5-Nitro Group: A masked nucleophile. Upon reduction to an amine, it provides a vector for amidation or urea formation, enabling the molecule to reach solvent-exposed regions or form critical hydrogen bonds with the target protein backbone.
Quantitative Physicochemical Data
To facilitate assay development and formulation strategies, the core quantitative parameters of the scaffold are summarized below.
| Property | Value / Description | Rationale / Implication for Drug Design |
| CAS Number | 1352514-55-6 | Unique identifier for procurement and registry. |
| Molecular Formula | C₁₁H₁₂BrN₃O₂ | Defines the exact atomic composition. |
| Molecular Weight | 298.14 g/mol | Low MW allows for downstream functionalization while remaining within Lipinski's Rule of 5. |
| LogP (Estimated) | ~3.8 - 4.2 | High lipophilicity driven by the isobutyl and bromo groups; requires polar organic solvents for reactions. |
| Solubility | Soluble in DMF, DMSO, DCM | Ideal for homogenous transition-metal catalysis; insoluble in aqueous media, necessitating co-solvents in biological assays. |
| Isotopic Signature | 1:1 ratio at m/z 298/300 | The ⁷⁹Br/⁸¹Br isotopes provide a distinct mass spectrometry signature for reaction monitoring. |
Synthetic Methodologies & Workflow
The construction of this scaffold requires strict regiocontrol. The workflow below outlines the logical progression from the commercially available 5-nitro-1H-indazole to the target molecule, followed by its downstream divergence.
Fig 1: Synthetic workflow and downstream functionalization of the indazole scaffold.
Protocol 1: C3-Selective Bromination of 5-Nitro-1H-indazole
Causality & Rationale: The C3-position of the indazole core is the most electron-rich and susceptible to electrophilic aromatic substitution. We utilize N,N-Dimethylformamide (DMF) as the solvent because it stabilizes the intermediate bromonium ion and prevents undesired over-bromination, ensuring high regioselectivity [1].
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-purged 3-neck round-bottom flask with 5-nitro-1H-indazole (1.0 eq) and anhydrous DMF (10 volumes). Stir to achieve a homogenous solution.
-
Cooling: Chill the reaction mixture to -5 °C using an ice/salt bath. Causality: Low temperatures suppress radical side reactions and favor the kinetic C3-bromination product.
-
Addition: Dropwise add elemental bromine (Br₂, 1.1 eq) over 30 minutes, maintaining the internal temperature below 0 °C.
-
Incubation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to 35 °C and incubate for an additional 10-12 hours.
-
Self-Validation Checkpoint (QC): Sample the reaction for LC-MS analysis. The protocol is validated when the starting material peak (m/z 164 [M+H]⁺) is completely replaced by the product peak (m/z 242/244 [M+H]⁺), displaying the classic 1:1 isotopic pattern of a single bromine atom.
-
Workup: Quench the reaction by pouring it into ice-cold saturated sodium thiosulfate (Na₂S₂O₃) solution to neutralize unreacted bromine. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole.
Protocol 2: Regioselective N1-Alkylation
Causality & Rationale: Alkylation of indazoles is notoriously challenging due to the tautomeric equilibrium between the N1 and N2 positions. To favor N1-alkylation (the thermodynamically stable isomer), we employ Cesium Carbonate (Cs₂CO₃) in DMF. The large, soft cesium cation weakly coordinates with the indazole anion, leaving the N1 position highly nucleophilic and accessible for the incoming isobutyl bromide [2].
Step-by-Step Methodology:
-
Deprotonation: Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the indazolyl anion.
-
Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise. Heat the mixture to 60 °C for 6 hours.
-
Self-Validation Checkpoint (QC): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). You will observe two spots. Validation: The N1-alkylated isomer (target) consistently exhibits a higher Retention Factor (Rf) than the N2-isomer due to its lower dipole moment. Confirm the regiochemistry of the isolated top spot via 2D NOESY NMR; a cross-peak between the isobutyl -CH₂- protons and the C7-H proton of the indazole core definitively proves N1-alkylation.
-
Purification: Partition the mixture between Ethyl Acetate and water. Extract the organic layer, dry over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate pure 3-Bromo-1-isobutyl-5-nitro-1H-indazole.
Application in Targeted Therapeutics: p38α MAPK Inhibition
The 1-isobutyl-1H-indazole scaffold is a cornerstone in the development of p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors [3]. Overactive p38α MAPK signaling is a primary driver of neuroinflammation and cognitive decline in neurodegenerative disorders such as Alzheimer's Disease.
By utilizing 3-Bromo-1-isobutyl-5-nitro-1H-indazole as a starting point, researchers can synthesize dual-acting inhibitors (e.g., targeting both p38α MAPK and Butyrylcholinesterase) [4]. The indazole core acts as a potent hinge-binding motif, while the 1-isobutyl group anchors the molecule deeply into the hydrophobic selectivity pocket of the kinase.
Fig 2: p38α MAPK signaling pathway targeted by 1-isobutyl-1H-indazole derivatives.
Mechanistic Insights into Kinase Binding
When downstream derivatives of this scaffold (such as 5-aryloxy-1-isobutyl-1H-indazole-6-carboxamides) enter the p38α active site, the indazole nitrogens form critical bidentate hydrogen bonds with the backbone amide of Met109 and the carbonyl of Gly110 in the hinge region. This competitive binding outcompetes ATP, shutting down the phosphorylation cascade that leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.
Downstream Functionalization Strategies
To transition from the intermediate 3-Bromo-1-isobutyl-5-nitro-1H-indazole to an active pharmaceutical ingredient (API), two primary transformations are executed:
-
Nitro Reduction: The C5-nitro group is reduced to an aniline using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (H₂). This newly formed amine is highly reactive and can be coupled with various acyl chlorides or isocyanates to form amides or ureas, respectively.
-
Suzuki-Miyaura Cross-Coupling: The C3-bromide is reacted with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). This installs the final spatial vectors required to interact with the kinase's activation loop.
By mastering the chemistry of this specific indazole building block, drug development professionals can rapidly iterate through structure-activity relationship (SAR) campaigns, driving the discovery of next-generation anti-inflammatory and antineoplastic agents.
References
-
Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents (CN103570624A). Available at:[1]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]
-
9D7N: Human p38alpha MAP Kinase in complex with 1-Isobutyl-1H-indazole derivative; OSF267. RCSB Protein Data Bank. Available at: [Link][3]
-
BDBM50314072 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide. BindingDB (Enzyme Inhibition Constant Data). Available at: [Link][4]
Sources
- 1. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. BindingDB BDBM50314072 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide::CHEMBL1088750 [bindingdb.org]
